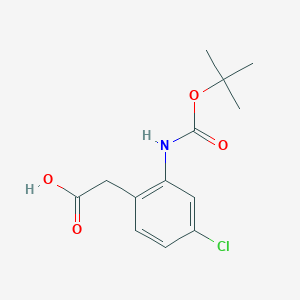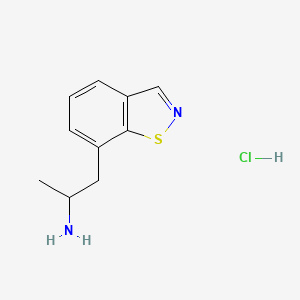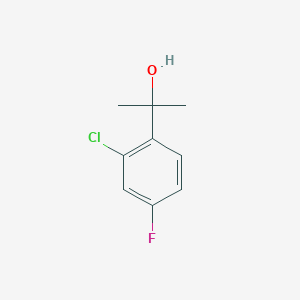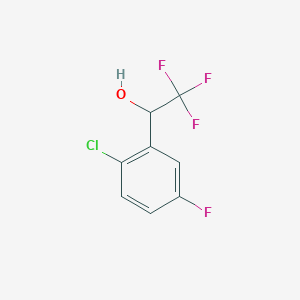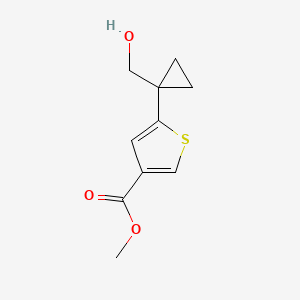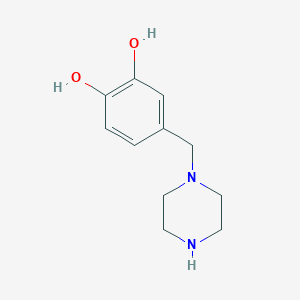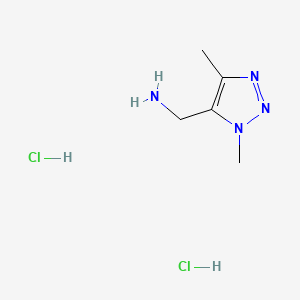
1-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanaminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanaminedihydrochloride is an organic compound belonging to the triazole family. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This specific compound is characterized by the presence of a 1,2,3-triazole ring substituted with two methyl groups and a methanamine group, forming a dihydrochloride salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanaminedihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring.
Substitution Reactions: The triazole ring is then substituted with methyl groups at the 1 and 4 positions using methylating agents such as methyl iodide.
Formation of Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction, where a suitable amine precursor reacts with the triazole ring.
Formation of Dihydrochloride Salt: The final compound is converted into its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
1-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring and methanamine group.
Substitution: Substituted triazole derivatives with different functional groups.
科学研究应用
1-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanaminedihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery for its biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 1-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and metabolism.
相似化合物的比较
1-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanaminedihydrochloride can be compared with other triazole derivatives such as:
1,4-Dimethyl-1H-1,2,3-triazole: Similar structure but lacks the methanamine group.
1-Methyl-1H-1,2,3-triazole-5-carboxylic acid: Contains a carboxylic acid group instead of the methanamine group.
5-Bromo-1-methyl-1H-1,2,3-triazole: Substituted with a bromine atom at the 5 position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties.
属性
分子式 |
C5H12Cl2N4 |
|---|---|
分子量 |
199.08 g/mol |
IUPAC 名称 |
(3,5-dimethyltriazol-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C5H10N4.2ClH/c1-4-5(3-6)9(2)8-7-4;;/h3,6H2,1-2H3;2*1H |
InChI 键 |
TZNRNNNUEDDWMO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(N=N1)C)CN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


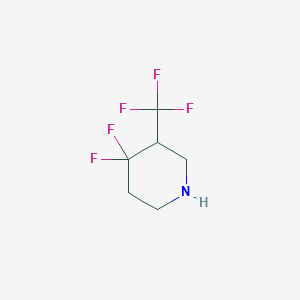
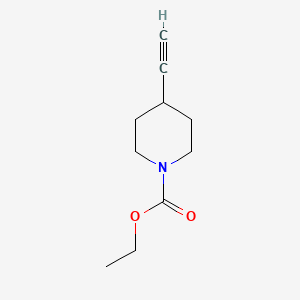
![1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B15319623.png)


